molecular formula C20H35NO2 B601847 Fingolimod Methyl Impurity CAS No. 162361-47-9

Fingolimod Methyl Impurity

Número de catálogo: B601847
Número CAS: 162361-47-9
Peso molecular: 321.51
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fingolimod Methyl Impurity (CAS No. 1404233-80-2), chemically designated as N-methyl derivative of fingolimod hydrochloride, is a critical process-related impurity encountered during the synthesis of fingolimod, an oral sphingosine 1-phosphate receptor modulator used to treat relapsing multiple sclerosis (MS) . Its molecular formula is C₂₀H₃₅NO₂·HCl, with a molecular weight of 358.96 g/mol. This impurity arises during alkylation or methylation steps in the drug’s synthesis, necessitating stringent control to ensure compliance with regulatory thresholds (e.g., ICH Q3A/B guidelines) . Analytical methods such as ultra-performance liquid chromatography (UPLC) are employed to quantify this impurity, with validated limits of detection (LOD) and quantitation (LOQ) ensuring precision and accuracy in pharmaceutical formulations .

Métodos De Preparación

The preparation of Fingolimod Methyl Impurity involves a multi-step synthetic route starting from m-bromophenylethyl alcohol . The process includes four main steps:

    Initial Reaction: m-bromophenylethyl alcohol undergoes a reaction to form an intermediate compound.

    Intermediate Transformation: The intermediate compound is further reacted under specific conditions to form another intermediate.

    Formation of this compound: The final intermediate undergoes a reaction to form this compound.

    Purification: The impurity is purified to achieve a purity level of more than 98%.

Análisis De Reacciones Químicas

Fingolimod Methyl Impurity undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated compounds .

Aplicaciones Científicas De Investigación

Chemical Characterization and Synthesis

Fingolimod methyl impurity, along with other related impurities, is generated during the synthesis of fingolimod. The characterization of these impurities is essential for ensuring the quality and safety of the final pharmaceutical product. The synthesis typically involves several chemical processes that can lead to various impurities, including N,N-dimethyl and N-methyl derivatives, which have been identified through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .

Quality Control and Stability Testing

This compound plays a vital role in the quality control processes of fingolimod formulations. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to quantify these impurities to ensure they remain within acceptable limits as per International Conference on Harmonisation (ICH) guidelines. For instance, a stability-indicating HPLC method was developed to assess the degradation products of fingolimod hydrochloride, demonstrating the specificity and reliability of the method in detecting related substances .

Clinical Efficacy Studies

Research has shown that fingolimod, despite the presence of impurities like this compound, maintains its therapeutic efficacy in treating multiple sclerosis. A systematic review highlighted that patients receiving fingolimod experienced improved clinical outcomes compared to pre-treatment periods . The presence of impurities can influence pharmacokinetics and pharmacodynamics; thus, understanding their behavior is essential for optimizing treatment regimens.

Case Studies

  • Efficacy in Real-World Settings : A retrospective study analyzed fingolimod's effectiveness in patients with relapsing-remitting multiple sclerosis, indicating a significant reduction in relapse rates and improved quality of life metrics despite the presence of impurities .
  • Safety Profile : Another study emphasized the importance of long-term safety data from post-marketing surveillance to evaluate the risk-benefit ratio of fingolimod treatment, considering both the active compound and its impurities .

Regulatory Considerations

Regulatory agencies require comprehensive data on impurities like this compound during drug approval processes. The characterization and quantification of these impurities are critical for ensuring patient safety. The guidelines stipulate that any impurity present at levels greater than 0.10% must be thoroughly studied throughout the drug development process .

Table 2: Regulatory Guidelines for Impurities

Guideline SourceKey Requirement
ICH Q3AIdentification and characterization of impurities
FDA GuidanceStability testing for related substances
EMA GuidelinesRisk assessment for impurities

Mecanismo De Acción

The mechanism of action of Fingolimod Methyl Impurity is not well-studied, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is known that impurities can affect the overall efficacy and safety of the drug product. The molecular targets and pathways involved in the action of this compound are not well-defined .

Comparación Con Compuestos Similares

Structural Analogs and Homologs

Fingolimod Methyl Impurity shares structural similarities with sphingosine, a natural sphingolipid, and other MS therapeutics like dimethyl fumarate (DMF) and teriflunomide. Key comparisons include:

Compound Structure/Functional Group Biological Activity MIC for C. perfringens (µg/mL) Reference
This compound N-methylated amine, alkyl chain No direct therapeutic role; potential toxicity concern N/A
Sphingosine Primary amine, hydroxyl group Antibacterial; inhibits C. perfringens ~15 (similar to fingolimod)
Dimethyl Fumarate α,β-unsaturated carbonyl (Michael acceptor) Antioxidant, antibacterial 10–20

Sphingosine and DMF exhibit antibacterial activity against Clostridium perfringens, a gut bacterium implicated in MS pathogenesis, whereas the methyl impurity lacks therapeutic efficacy and is primarily monitored for safety .

Other Fingolimod-Related Impurities

Non-proprietary fingolimod formulations exhibit higher levels of unspecified impurities, heavy metals, and sulfated ash compared to proprietary versions. For example:

Impurity Type Proprietary Fingolimod Non-Proprietary Copies Regulatory Threshold Reference
Unspecified Impurities <0.1% Up to 20-fold higher (e.g., 2% in Variant 5) ≤0.5%
Heavy Metals <10 ppm 3–10× higher (e.g., 30–100 ppm) ≤20 ppm
Genotoxic Impurities Below ICH TTC Not reported ≤1.5 µg/day

This compound is tightly controlled in proprietary products (<0.1%) but may exceed limits in poorly regulated generics, raising toxicity risks .

Analytical and Toxicological Profiles

Comparative analytical data for key impurities:

Parameter This compound Fingolimod Impurity 12 Sulfated Ash
Detection Method UPLC HPLC Gravimetric analysis
Molecular Weight 358.96 g/mol 313.91 g/mol N/A
Toxicological Concern Low (if controlled) Low (reference standard) High (indicates inorganic contaminants)

While Fingolimod Impurity 12 is a well-characterized reference material used in quality control , sulfated ash reflects poor manufacturing practices in non-proprietary products .

Actividad Biológica

Fingolimod, an immunomodulatory drug approved for the treatment of multiple sclerosis (MS), has garnered attention not only for its therapeutic effects but also for its impurities, particularly Fingolimod Methyl Impurity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic implications.

Overview of Fingolimod and Its Metabolites

Fingolimod is a sphingosine-1-phosphate receptor (S1PR) modulator that primarily acts by sequestering lymphocytes in lymph nodes, thus reducing their availability in circulation and the central nervous system (CNS) . The active metabolite, fingolimod-phosphate, exerts various pharmacological effects through its interaction with S1PRs, influencing immune responses and vascular integrity .

Key Metabolites

  • Fingolimod : Parent compound with immunomodulatory effects.
  • Fingolimod-phosphate : Active metabolite that interacts with S1PRs.
  • Inactive metabolites : Include butanoic acid and ceramide derivatives.

Biological Activity of this compound

This compound is a structural derivative of fingolimod that may exhibit distinct biological activities. Research into its pharmacological profile is limited but suggests several potential mechanisms:

  • S1PR Modulation : Similar to fingolimod, it may interact with S1PRs, influencing lymphocyte trafficking and immune modulation.
  • Histone Deacetylase Inhibition : Like fingolimod, it may inhibit histone deacetylases, impacting gene expression related to inflammation .
  • Impact on Quorum Sensing : Preliminary studies indicate that derivatives of fingolimod may interfere with bacterial quorum sensing, potentially offering antibacterial properties against pathogens like Staphylococcus aureus .

Pharmacological Effects

Research has shown that fingolimod and its derivatives can have various effects on cellular processes:

  • Immunomodulation : Reduces circulating lymphocytes and alters immune responses.
  • Antibacterial Activity : Some derivatives show promise in inhibiting biofilm formation in bacteria .
  • Cardiovascular Effects : Initial activation of GIRK channels leads to transient bradycardia upon administration .

Case Studies and Clinical Findings

A retrospective study evaluated the safety and effectiveness of fingolimod in patients with relapsing-remitting MS. The findings highlighted the following:

ParameterResult
Mean Age37.7 ± 10.10 years
Duration of MS5.4 ± 4.52 years
Duration of Fingolimod Exposure135.8 patient-years
Common Adverse EventsBradycardia (21.7%), upper respiratory infections (11.6%)
Annualized Relapse Rate (ARR)0.3 ± 0.74
Patients Relapse-Free66.7%

The study concluded that fingolimod had a manageable safety profile and maintained/improved effectiveness in treating MS patients over an average exposure period of two years .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying Fingolimod Methyl Impurity?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) is the primary method for impurity analysis. The USP-recommended protocol uses a Purospher® STAR RP-18 column (150 × 3.0 mm, 3 µm) with a 33-minute gradient elution. The mobile phase combines 0.1% phosphoric acid in water and acetonitrile , achieving baseline separation of Fingolimod and its methyl impurity. System suitability criteria include resolution >2.0 between adjacent peaks and reproducibility within ±2% retention time variability .

Q. How are structural elucidation techniques applied to confirm the identity of this compound?

Methodological Answer: Structural confirmation relies on NMR , MS , and IR spectroscopy . For example:

  • NMR identifies functional groups (e.g., methyl groups at δ 1.2–1.4 ppm).
  • High-Resolution MS confirms molecular ions (e.g., m/z 349.51 for O-Acetyl Fingolimod).
  • IR detects ester linkages (C=O stretch at ~1740 cm⁻¹).
    Reference standards (e.g., USP Fingolimod System Suitability Mixture RS) are critical for comparative analysis .

Q. How can researchers resolve contradictions in impurity profiling data obtained from different chromatographic conditions?

Methodological Answer: Contradictions often arise from variations in column chemistry, mobile phase pH, or gradient programs. To address this:

  • Perform forced degradation studies under acidic, basic, oxidative, and thermal conditions to assess method robustness.
  • Use orthogonal techniques (e.g., LC-MS vs. GC-MS) to cross-validate impurity peaks.
  • Apply Design of Experiments (DoE) to optimize parameters like buffer concentration and column temperature .

Example Workflow:

Stress Testing: Expose Fingolimod to 0.1M HCl (40°C, 24h) to simulate degradation.

Peak Tracking: Compare retention times and MS fragmentation patterns across methods.

Statistical Analysis: Use ANOVA to identify significant variables affecting resolution.

Q. What methodological considerations are critical for validating stability-indicating methods in forced degradation studies of Fingolimod?

Methodological Answer: Key considerations include:

  • Specificity: Demonstrate baseline separation between degradation products and the main peak.
  • Sensitivity: Quantify impurities at the Quantitation Limit (QL) of 0.05% (ICH Q3A).
  • Robustness: Test ±10% variations in flow rate and mobile phase composition.
  • Forced Degradation Protocols: Follow ICH Q1A(R2) guidelines for photolytic, thermal, and hydrolytic stress .

Q. How do regulatory guidelines influence the acceptance criteria for this compound in drug substances?

Methodological Answer: USP and ICH Q3A guidelines mandate:

  • Identification Threshold: 0.1% for unknown impurities.
  • Qualification Threshold: 0.15% (requires toxicological assessment).
  • Total Impurities: ≤0.5% for drug substances.
    Analytical methods must be validated for accuracy (98–102% recovery) and precision (RSD <2%). Data should align with FDA requirements for impurity reporting, including structural confirmation via reference standards .

Q. What experimental designs are recommended to assess the biological impact of this compound in preclinical models?

Methodological Answer:

  • In Vitro Models: Use cell proliferation assays (e.g., MTT) to assess cytotoxicity at impurity concentrations ≥0.1%.
  • In Vivo Bridging Studies: Compare pharmacokinetic profiles of pure Fingolimod vs. impurity-spiked formulations in rodent models.
  • Mechanistic Studies: Employ siRNA knockdown (e.g., PLK1) to evaluate impurity-mediated pathway interference, as seen in HNSC cell cycle arrest studies .

Limitations and Mitigation:

  • In Vitro-Ex Vivo Gap: Lack of in vivo validation (e.g., tumor proliferation assays) requires complementary animal studies.
  • Dose Escalation: Use bracketing doses (0.05–0.5%) to establish safety margins.

Propiedades

Número CAS

162361-47-9

Fórmula molecular

C20H35NO2

Peso molecular

321.51

Apariencia

Off-white to Pale Yellow Solid

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

2-​(methylamino)​-​2-​[2-​(4-​octylphenyl)​ethyl]​-1,​3-​Propanediol; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.